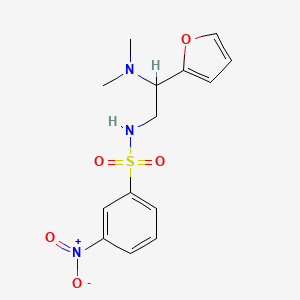
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C14H17N3O5S and its molecular weight is 339.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C13H16N4O4S, with a molecular weight of approximately 336.36 g/mol. The compound features a furan ring, a dimethylamino group, and a sulfonamide moiety, which are critical for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Antioxidant Activity : Studies show that related compounds exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Antimicrobial Properties : Preliminary data suggest that the compound may possess antimicrobial activity against various pathogens, indicating potential use in treating infections.
Antiviral Activity
Recent studies have highlighted the potential antiviral activity of compounds similar to this compound. For example, inhibitors targeting the main protease of SARS-CoV-2 have shown efficacy in vitro, suggesting that similar mechanisms may be exploitable with this compound .
Anticancer Properties
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For instance, compounds with similar structural features have been shown to inhibit tumor growth by inducing programmed cell death in cancer cells .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl). Results indicate that it can scavenge free radicals effectively, suggesting a role in mitigating oxidative stress-related cellular damage .
Case Studies
-
Case Study on Antiviral Efficacy :
- A study investigated the efficacy of various sulfonamide derivatives against viral infections. The results indicated a significant reduction in viral load when treated with compounds structurally similar to this compound.
-
Case Study on Anticancer Activity :
- In a controlled experiment involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-16(2)13(14-7-4-8-22-14)10-15-23(20,21)12-6-3-5-11(9-12)17(18)19/h3-9,13,15H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYINIVJCLIEQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














